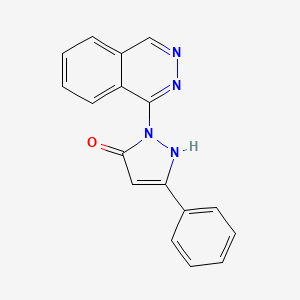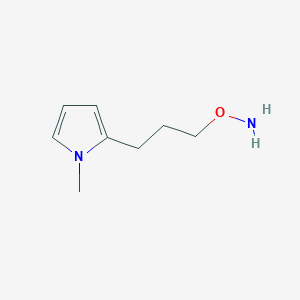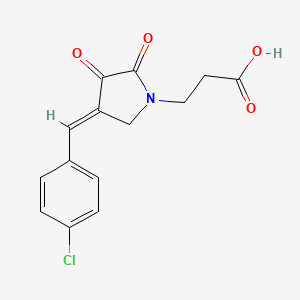
3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring substituted with a chlorobenzylidene group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid typically involves the condensation of 4-chlorobenzaldehyde with a pyrrolidine derivative under acidic or basic conditions
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as acids or bases are employed to facilitate the condensation reaction, and advanced purification techniques like chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the chlorobenzylidene group to a benzyl group.
Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-(4-Hydroxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid: Similar structure but with a hydroxy group instead of a chlorine atom.
3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid: Contains a methoxy group instead of a chlorine atom.
3-(4-(4-Nitrobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid: Features a nitro group in place of the chlorine atom.
Uniqueness
The presence of the chlorine atom in 3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
76628-85-8 |
|---|---|
Molecular Formula |
C14H12ClNO4 |
Molecular Weight |
293.70 g/mol |
IUPAC Name |
3-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C14H12ClNO4/c15-11-3-1-9(2-4-11)7-10-8-16(6-5-12(17)18)14(20)13(10)19/h1-4,7H,5-6,8H2,(H,17,18)/b10-7+ |
InChI Key |
LYLGWSZBBILVAO-JXMROGBWSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C(=O)N1CCC(=O)O |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)Cl)C(=O)C(=O)N1CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,5-Diphenyl-1,3-oxazol-2-yl)methyl]guanidine;sulfuric acid](/img/structure/B12920687.png)
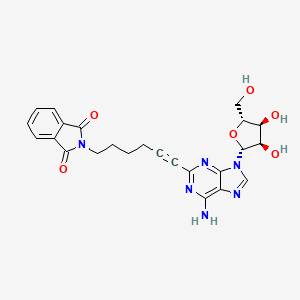

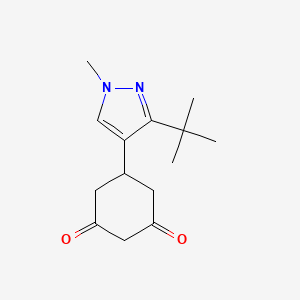


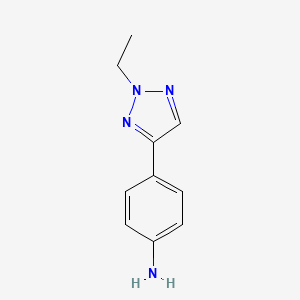
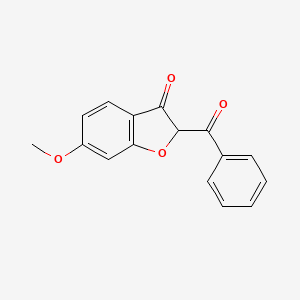

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-hexyl-1H-purin-6-one](/img/structure/B12920728.png)
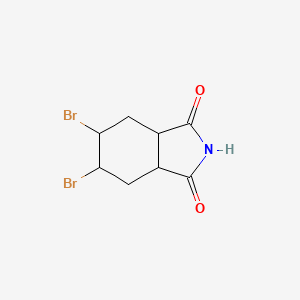
![2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate](/img/structure/B12920748.png)
